4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Overview
Description
4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been shown to have affinity for alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds like para-methoxyphenylpiperazine have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
For example, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .
Pharmacokinetics
Similar compounds like 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
For example, triorganotin(IV) complexes of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate have been found to interact with DNA in an intercalative binding mode .
Action Environment
For instance, 2-Methoxyphenyl isocyanate has been found to have a chemically stable urea linkage under acidic, alkaline, and aqueous conditions .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(12(13)15(2)14-8)9-6-4-5-7-10(9)16-3/h4-7H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANLPHDCGCMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650822 | |
Record name | 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-78-9 | |
Record name | 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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